D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
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Overview
Description
“D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-” is a chemical compound . It belongs to the class of organic compounds known as tyrosine and derivatives .
Molecular Structure Analysis
The molecular structure of “D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-” is complex. It includes a tyrosine core with additional functional groups .Physical and Chemical Properties Analysis
“D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-” is a white to yellow solid at room temperature . Its molecular weight is 295.34 .Scientific Research Applications
Hydrogen Bonding and Tyrosine Derivatives
- The effects of hydrogen bonding on tyrosine derivatives have been studied, providing insights into the properties of tyrosyl residues within proteins. This research is crucial for understanding protein structure and function (Strickland et al., 1972).
Tyrosine in Polymer Synthesis
- L-tyrosine, due to its phenolic hydroxyl group, is used to generate diphenolic monomers for biodegradable polymers. This application is significant in the development of new materials, especially in biomedical fields (Bourke & Kohn, 2003).
Protective Groups in Peptide Synthesis
- New protecting groups for tyrosine in solid-phase peptide synthesis have been introduced, enhancing the stability of tyrosine derivatives during the synthesis process. This advancement is vital for the efficient synthesis of peptides (Rosenthal et al., 1997).
Fluorescent Sensors Based on Tyrosine Derivatives
- Tyrosine methyl ester functionalized carbon dots have been developed as sensitive fluorescent sensors. This innovation holds potential in environmental monitoring and biochemical analysis (Hou et al., 2015).
Synthesis of Analogs for Biomedical Applications
- The synthesis of tyrosine analogs, such as α-([11C]methyl)tyrosine, has implications in medical imaging and diagnostic procedures, offering new avenues for disease detection and research (Gee & Långström, 1991).
Antioxidant Properties
- Research on the antioxidant mechanism of L-DOPA, a derivative of tyrosine, sheds light on its role in preventing oxidative modifications in proteins, which is crucial for understanding cellular defense mechanisms against oxidative stress (Recky et al., 2021).
Preparation Techniques for Tyrosine Derivatives
- Innovations in the preparation of specific tyrosine derivatives, such as Methyl N-tert-butoxyl-carbonyl-O-alkyl-L-tyrosinate, have been explored, indicating potential in large-scale production and industrial application (Dacheng, 2009).
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVADYPVUIPQNGV-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250611-09-7 |
Source
|
Record name | D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250611-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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